molecular formula C9H9BrO B1278818 4-Bromo-2,6-dimethylbenzaldehyde CAS No. 5769-33-5

4-Bromo-2,6-dimethylbenzaldehyde

Cat. No. B1278818
CAS RN: 5769-33-5
M. Wt: 213.07 g/mol
InChI Key: JFRPWJDOGGLZFS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzaldehyde is a chemical compound that serves as a key intermediate in various organic synthesis processes. It is characterized by the presence of a bromine atom on the benzene ring, which is a significant functional group that can undergo further chemical transformations. The compound's structure also includes two methyl groups and an aldehyde group, which contribute to its reactivity and potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials.

Synthesis Analysis

The synthesis of derivatives of 4-bromobenzaldehyde has been explored in several studies. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols . Another study demonstrated the regioselective bromine/lithium exchange in dibromo-nitrobenzene, leading to the synthesis of 4-bromo-2-nitrobenzaldehyde with high yield . Additionally, palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with a methyloxime directing group facilitating the reaction .

Molecular Structure Analysis

The molecular structure of 4-bromobenzaldehyde derivatives has been characterized using various spectroscopic techniques. For example, FT-IR, NMR, and UV-Vis spectroscopy have been employed to confirm the structures of synthesized compounds . Computational studies, such as density functional theory (DFT), have also been used to analyze the electronic properties and molecular orbitals of these compounds .

Chemical Reactions Analysis

4-Bromobenzaldehyde and its derivatives participate in a variety of chemical reactions. They have been used in the synthesis of polyphenol derivatives through oxidative polycondensation reactions , in the dimerization of o-alkynylbenzaldehydes to produce Kagan's ether analogues , and in the condensation with acetophenones and urea to form substituted pyrimidin-2-ones . The presence of the bromine atom in these molecules makes them versatile intermediates for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzaldehyde derivatives have been extensively studied. Thermal, optical, and electrochemical properties have been investigated, revealing insights into the stability and reactivity of these compounds . The effects of substituents on these properties have also been discussed, such as the influence of an electron-donating group on the electrochemical and thermal behavior . The bromine substitution has been shown to affect the intermolecular interactions and optical responses of the molecules, with potential applications in nonlinear optical materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-2,6-dimethylbenzaldehyde is involved in the synthesis of various chiral and complex organic compounds. For instance, Chen Si-haia (2011) studied its role in the asymmetric synthesis of chiral dihydropyridines, a class of compounds with diverse applications (Chen Si-haia, 2011).
  • The compound is also significant in studying the bromine substitution effect on structural and electronic properties, as explored by Aguiar et al. (2022). They emphasized its impact on linear and nonlinear optical responses, which are crucial for material sciences and optical technology applications (Aguiar et al., 2022).

Application in Organic Chemistry

  • In organic chemistry, 4-Bromo-2,6-dimethylbenzaldehyde is used as an intermediate or reagent for synthesizing various derivatives. Muchowski and Hess (1988) demonstrated its use in creating substituted pyrrole-2-carboxaldehydes, which have potential applications in medicinal chemistry (Muchowski & Hess, 1988).
  • Ghosh and Ray (2017) highlighted the use of bromobenzaldehydes, including 4-Bromo-2,6-dimethylbenzaldehyde, in palladium-catalyzed cross-coupling reactions. These reactions are foundational in creating compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).

Molecular Structure Studies

  • Tursun et al. (2015) conducted experimental and computational studies on the molecular structure of related bromobenzaldehydes. Understanding these molecular structures aids in the development of new materials and drugs (Tursun et al., 2015).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, derivatives of 4-Bromo-2,6-dimethylbenzaldehyde are synthesized for various pharmaceutical applications. Yuan-yuan (2011) synthesized chiral amino alcohol polydentate ligands from this compound, indicating its role in creating molecules for chiral separation and analysis (Yuan-yuan, 2011).

Safety And Hazards


  • Toxicity : Assessments of its toxicity, if available.

  • Handling Precautions : Recommendations for safe handling, storage, and disposal.

  • Environmental Impact : Considerations regarding environmental impact.


Future Directions

Research on 4-Bromo-2,6-dimethylbenzaldehyde could explore:



  • Applications : Investigate potential applications in pharmaceuticals, agrochemicals, or materials science.

  • Derivatives : Synthesize derivatives with modified properties.

  • Mechanistic Studies : Further understand its reactivity and mechanisms.


properties

IUPAC Name

4-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPWJDOGGLZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452162
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzaldehyde

CAS RN

5769-33-5
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

DIBAL-H (1.0M in hexanes; 22.0 mL, 22.0 mmol) was added to a solution of 4-bromo-2,6-dimethylbenzonitrile (3.87 g, 18 mmol) in CH2Cl2 (50 mL) at 0° C., and the resulting mixture stirred at 25° C. for 3 h. Saturated aqueous sodium potassium tartrate solution (75 mL) was then slowly added, and the resulting mixture was stirred vigorously for 30 min. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0-20% EtOAc/hexanes) furnished 4-bromo-2,6-dimethylbenzaldehyde as a light brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Nagarajan, A Gourdon - Arkivoc, 2009 - arkat-usa.org
Synthesis of a porphyrin with allyl tethers for grafting on diamond Page 1 General Papers ARKIVOC 2009 (x) 312-317 Synthesis of a porphyrin with allyl tethers for grafting on diamond …
Number of citations: 1 www.arkat-usa.org
T Itoh, K Hirai, H Tomioka - Journal of the american chemical …, 2004 - ACS Publications
[9-{10-(4-tert-Butyl-2,6-dimethyl)phenyl}anthryl](4-bromo-2,6-dimethylphenyl)diazomethane was found to be stable enough to survive under Suzuki coupling conditions and underwent …
Number of citations: 37 pubs.acs.org
T Itoh, F Morisaki, K Hirai… - The Journal of Organic …, 2004 - ACS Publications
[9-{10-(4-t-Butyl-2,6-dimethyl)phenyl}anthryl](4-bromo-2,6-dimethylphenyl)diazomethane (1−N 2 ) was found to be stable enough to survive under Sonogashira and Suzuki coupling …
Number of citations: 13 pubs.acs.org
W Liu, X Li, C Wang, H Pan, W Liu… - Journal of the …, 2019 - ACS Publications
Fabricating ultrathin two-dimensional (2D) covalent organic framework (COF) nanosheets (NSs) in large scale and high yield still remains a great challenge. This limits the exploration of …
Number of citations: 375 pubs.acs.org
O Altintas, M Glassner… - Angewandte Chemie …, 2015 - Wiley Online Library
The efficient trapping of photogenerated thioaldehydes with functional shelf‐stable nitrile oxides in a 1,3‐dipolar cycloaddition is a novel and versatile photochemical strategy for …
Number of citations: 42 onlinelibrary.wiley.com
RJ Kumar, S Karlsson, D Streich… - … A European Journal, 2010 - Wiley Online Library
The first examples of rodlike donor–photosensitizer–acceptor arrays based on bis‐2,6‐di(quinolin‐8‐yl)pyridine Ru II complexes 1 a and 3 a for photoinduced electron transfer have …
M Elliott, RL Elliott, NF Janes, BPS Khambay… - Pesticide …, 1986 - Wiley Online Library
Over 100 benzyl esters of pyrethroidal acids were synthesised and tested for insecticidal activity to establish detailed structure–activity relationships in compounds with side‐chains …
Number of citations: 5 onlinelibrary.wiley.com
VN Nguyen, J Ha, CW Koh, B Ryu, G Kim… - Chemistry of …, 2021 - ACS Publications
Boron-dipyrromethene (BODIPY) dyes have aroused considerable interest in cancer theranostics over the past decade because of robust photochemical properties. Although a large …
Number of citations: 23 pubs.acs.org
TA Nakayama, HG Khorana - The Journal of Organic Chemistry, 1990 - ACS Publications
Rhodopsin, an integral membrane protein, functions as a photoreceptor in vertebrate retina. Bovine rhodopsin consists of a single polypeptide chain of 348 amino acids whose …
Number of citations: 22 pubs.acs.org
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

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